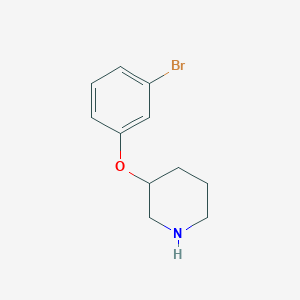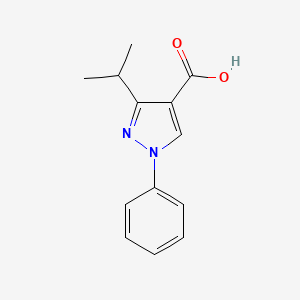
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid and its derivatives have shown promising results in antimicrobial studies. Hamed et al. (2020) synthesized various pyrazole derivatives and tested their biological activity against a range of bacteria and fungi. The study revealed that the antimicrobial activity is influenced by the specific Schiff base moiety used in the compound, indicating the potential of these compounds in antimicrobial applications (Hamed et al., 2020).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including this compound, have been extensively studied. Gotsko et al. (2022) synthesized a novel compound through a one-step reaction and characterized it using various spectroscopic methods, contributing to the understanding of its structural and chemical properties (Gotsko et al., 2022).
Applications in Crystal Technology
The compound has also been studied in the field of crystal technology. Vyas et al. (2012) investigated the synthesis of single crystals of a related pyrazole compound, highlighting its thermal and dielectric properties. Such studies are essential for exploring the potential of these compounds in electronic and optical applications (Vyas et al., 2012).
Nonlinear Optical Materials
Another interesting application area is in nonlinear optical materials. Chandrakantha et al. (2013) synthesized a series of pyrazole-4-ethyl carboxylates and studied their optical nonlinearity, identifying certain compounds as potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Medicinal Chemistry
In medicinal chemistry, compounds derived from this compound have been explored for their potential in treating various diseases. For instance, Du et al. (2015) synthesized a series of derivatives and evaluated their antifungal activities, with some showing significant effectiveness against phytopathogenic fungi (Du et al., 2015).
Properties
IUPAC Name |
1-phenyl-3-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9(2)12-11(13(16)17)8-15(14-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKAZVYDPUIIAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


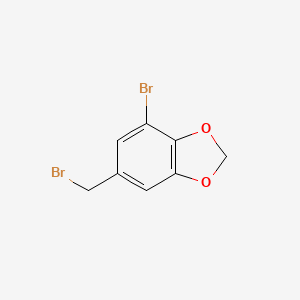
![1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine](/img/structure/B1438031.png)
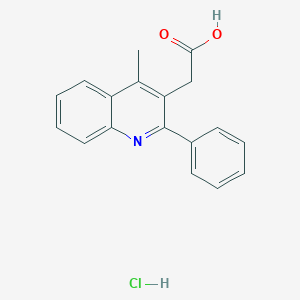

![tert-butyl N-[2-(butylamino)ethyl]carbamate](/img/structure/B1438037.png)
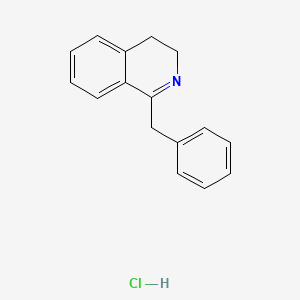

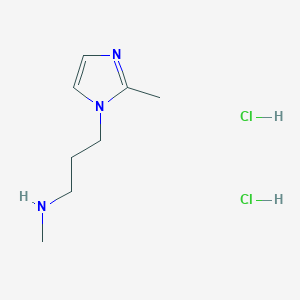
![[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1438043.png)

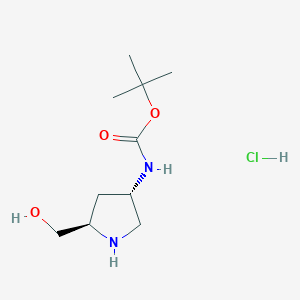
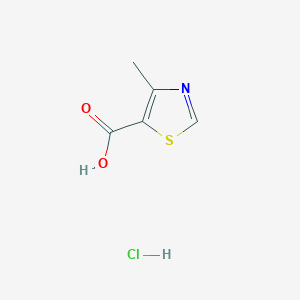
![4-[2-(3-Piperidinylmethoxy)ethyl]morpholine](/img/structure/B1438049.png)
